4-Chloro-3-(4-chloro-phenylsulfamoyl)-benzoic acid
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Overview
Description
4-Chloro-3-(4-chloro-phenylsulfamoyl)-benzoic acid is an organic compound with a complex structure, featuring both chloro and sulfamoyl functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(4-chloro-phenylsulfamoyl)-benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amine group.
Sulfonation: Introduction of the sulfamoyl group.
Chlorination: Introduction of the chloro groups.
Carboxylation: Introduction of the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic steps, often using catalysts and specific reaction conditions to increase yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(4-chloro-phenylsulfamoyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of sulfamoyl groups to sulfonic acids.
Reduction: Reduction of chloro groups to hydrogen.
Substitution: Replacement of chloro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield dechlorinated derivatives.
Scientific Research Applications
4-Chloro-3-(4-chloro-phenylsulfamoyl)-benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(4-chloro-phenylsulfamoyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and sulfamoyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chloro-3-nitro-phenylsulfamoyl)-isophthalic acid: Similar structure but with a nitro group instead of a second chloro group.
4-Chloro-5-nitro-o-toluenesulfonic acid: Contains a nitro group and a sulfonic acid group.
Uniqueness
4-Chloro-3-(4-chloro-phenylsulfamoyl)-benzoic acid is unique due to the presence of both chloro and sulfamoyl groups on the benzoic acid core, which imparts specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
4-chloro-3-[(4-chlorophenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO4S/c14-9-2-4-10(5-3-9)16-21(19,20)12-7-8(13(17)18)1-6-11(12)15/h1-7,16H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSURHKNUAUYHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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